N-(2,4-Dinitrophenyl)-dl-threonine

Description

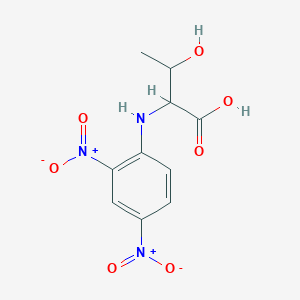

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dinitroanilino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOCOTZWYFGDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936366 | |

| Record name | N-(2,4-Dinitrophenyl)threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-65-8, 16068-25-0, 14401-07-1 | |

| Record name | L-Threonine,4-dinitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC96398 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dinitrophenyl)threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dinitrophenyl)-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-Dinitrophenyl)-DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2,4-Dinitrophenyl)-dl-threonine

This guide provides a comprehensive technical overview of N-(2,4-Dinitrophenyl)-dl-threonine, a significant amino acid derivative. Tailored for researchers, scientists, and professionals in drug development and peptide chemistry, this document delves into the compound's core chemical properties, synthesis, applications, and safety protocols, grounding all information in authoritative data.

Introduction: The Role of a Classic Analytical Reagent

This compound is the product of the derivatization of the amino acid DL-threonine with a 2,4-dinitrophenyl (DNP) group. This modification, introduced by Frederick Sanger in his pioneering work on protein sequencing, imparts a distinct yellow color and strong ultraviolet absorbance to the parent amino acid. The primary utility of DNP-amino acids, including DNP-DL-threonine, lies in their function as analytical tools. The attached DNP group acts as a chromophore, facilitating the detection and quantification of amino acids in various chromatographic separation techniques.[1][2][3] This derivatization is a cornerstone technique in classical biochemistry for N-terminal amino acid analysis and peptide structure elucidation.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective application in research.

Chemical Structure and Identifiers

The structure consists of a threonine backbone covalently bonded via its alpha-amino group to a 2,4-dinitrophenyl moiety.

Caption: Workflow for the synthesis of DNP-DL-Threonine.

Step-by-Step Synthesis Methodology:

-

Dissolution: Dissolve DL-threonine in an aqueous solution of sodium bicarbonate. The bicarbonate acts as a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction. [4]2. Addition of Reagent: Add a solution of 2,4-dinitrofluorobenzene in a suitable organic solvent like ethanol to the amino acid solution.

-

Reaction: Stir the mixture vigorously at room temperature for several hours. The reaction progress can be monitored by TLC.

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify it with dilute hydrochloric acid (HCl). This step protonates the carboxylate group of the DNP-amino acid, reducing its water solubility.

-

Precipitation and Isolation: The yellow DNP-DL-threonine product will precipitate out of the acidic solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water and then purify it by recrystallization from an appropriate solvent system (e.g., ethanol-water) to achieve high purity. [5]

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Key signals in ¹H NMR include aromatic protons on the dinitrophenyl ring, the α- and β-protons of the threonine backbone, and the methyl group protons. [6][7]* Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the functional groups present, such as N-H stretching, C=O stretching of the carboxylic acid, and strong absorptions from the nitro (NO₂) groups. [8]* UV-Visible Spectroscopy: The dinitrophenyl group is a strong chromophore, exhibiting a characteristic absorption maximum in the UV-Vis spectrum (typically around 360 nm at alkaline pH), which is the basis for its use in quantification. [8]* Mass Spectrometry: This technique confirms the molecular weight of the compound (285.21 g/mol ) and can provide fragmentation patterns that further support the structure. [8][6]

Applications in Scientific Research

The unique properties of DNP-DL-threonine make it a valuable tool, particularly in protein and peptide analysis.

-

Chromatographic Analysis of Amino Acids: Historically, DNP-amino acids were separated using paper or thin-layer chromatography. In modern analytical chemistry, High-Performance Liquid Chromatography (HPLC) is the method of choice. The DNP derivative allows for sensitive detection using a UV-Vis detector, making it possible to identify and quantify threonine in a mixture of amino acids. [2][3][9]The addition of the DNP group increases the hydrophobicity of the amino acid, which aids in its separation by reversed-phase HPLC.

-

N-Terminal Protein Sequencing (Sanger's Method): While now largely superseded by automated Edman degradation, Sanger's method was the first successful protein sequencing technique. It involves reacting a peptide with 2,4-dinitrofluorobenzene, which labels the N-terminal amino acid. Subsequent acid hydrolysis cleaves all peptide bonds, releasing a single, yellow DNP-amino acid (the original N-terminus) and other free amino acids, which can then be identified chromatographically.

-

Peptide Synthesis: DNP-DL-threonine can be used as an N-protected amino acid in peptide synthesis protocols. [10][11]The DNP group serves as a protecting group for the alpha-amino function while other chemical transformations are carried out.

Safety, Handling, and Regulatory Information

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source(s) |

|---|---|---|---|

| GHS Pictogram | Danger | [12][8] | |

| Hazard Class | Flam. Sol. 1 | Flammable Solid, Category 1 | [13][8] |

| Hazard Statement | H228 | Flammable solid | [12][8] |

| Precautionary | P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [12][8] |

| Precautionary | P240 | Ground/bond container and receiving equipment. | [12][8] |

| Precautionary | P241 | Use explosion-proof electrical/ventilating/lighting equipment. | [12][8] |

| Precautionary | P370+P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. | [12]|

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust. [14][15]* Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [14][16]* Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure. [14][16]* Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, use a NIOSH/MSHA or European Standard EN 143 approved particle filter respirator. [14][16]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and sources of ignition. [14][17]* Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not let the product enter drains. [15][16]

Conclusion

This compound remains a compound of significant interest due to its foundational role in the history of protein chemistry and its continued utility in modern analytical methods. Its straightforward synthesis, distinct physicochemical properties—most notably its strong chromophoric nature—and well-understood reactivity make it an invaluable reagent for researchers in biochemistry, peptide chemistry, and analytical science. Adherence to established safety and handling protocols is essential for its effective and safe use in the laboratory.

References

-

LookChem. This compound. [Link]

-

LookChem. Cas 14401-07-1,N-(2,4-DINITROPHENYL). [Link]

-

PubChem. This compound. [Link]

-

SpectraBase. This compound. [Link]

-

Kent, S. B., et al. Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. Journal of the American Chemical Society. [Link]

-

Levy, A. L., & Chung, D. A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Journal of the American Chemical Society, 1955. [Link]

-

ResearchGate. Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Journal of Analytical Chemistry, 2008. [Link]

-

Matheson, N. A., & Porter, R. R. The isolation of amino acids from mixtures as their N-2,4-dinitrophenol derivatives. Biochemical Journal, 1963. [Link]

-

Matheson, N. A. An improved method of separating amino acids as N-2,4-dinitrophenyl derivatives. Biochemical Journal, 1963. [Link]

-

ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]

Sources

- 1. Cas 14401-07-1,this compound | lookchem [lookchem.com]

- 2. The isolation of amino acids from mixtures as their N-2,4-dinitrophenol derivatives. Methionine, leucine, phenylalanine, ornithine, lysine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved method of separating amino acids as N-2,4-dinitrophenyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids | Semantic Scholar [semanticscholar.org]

- 6. spectrabase.com [spectrabase.com]

- 7. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 8. This compound | C10H11N3O7 | CID 262558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dnp-Amino Acids [N-Protected Amino Acids] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 14401-07-1 | TCI AMERICA [tcichemicals.com]

- 13. labproinc.com [labproinc.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to N-(2,4-Dinitrophenyl)-dl-threonine (CAS No. 14401-07-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool in Biochemical and Pharmaceutical Sciences

N-(2,4-Dinitrophenyl)-dl-threonine is a nitrophenyl derivative of the essential amino acid threonine. The incorporation of the 2,4-dinitrophenyl (DNP) group imparts a distinct yellow color and chromophoric properties to the parent amino acid, making it a valuable tool in various analytical and synthetic applications. Historically, DNP derivatives of amino acids, including this compound, have been instrumental in the foundational work of protein sequencing, most notably in Sanger's determination of the insulin structure.[1] Today, its utility extends to chromatographic analysis, peptide chemistry, and as a potential chiral building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and applications relevant to modern research and drug development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its solubility, reactivity, and analytical behavior.

| Property | Value | Source(s) |

| CAS Number | 14401-07-1 | [1] |

| Molecular Formula | C₁₀H₁₁N₃O₇ | [1] |

| Molecular Weight | 285.21 g/mol | [1] |

| Appearance | Pale yellow to yellow-orange solid/powder | [1] |

| Melting Point | Approximately 154 °C | [1] |

| IUPAC Name | 2-(2,4-dinitroanilino)-3-hydroxybutanoic acid | |

| Purity (Typical) | >98.0% (HPLC) |

Part 2: Synthesis and Purification

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution reaction between dl-threonine and 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. The reaction proceeds under mildly alkaline conditions, where the amino group of threonine acts as the nucleophile, displacing the fluoride from the dinitrophenyl ring.

Generalized Synthesis Protocol

Materials:

-

dl-Threonine

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Distilled water

Step-by-Step Methodology:

-

Dissolution: Dissolve dl-threonine in an aqueous solution of sodium bicarbonate. The bicarbonate creates the necessary alkaline environment to deprotonate the amino group, enhancing its nucleophilicity.

-

Reaction with FDNB: Add a solution of FDNB in ethanol to the threonine solution. The reaction mixture is typically stirred at room temperature for several hours or gently warmed to facilitate the reaction.

-

Acidification: After the reaction is complete, the solution is acidified with hydrochloric acid. This step protonates the carboxyl group of the DNP-threonine and any unreacted bicarbonate.

-

Extraction: The resulting this compound, being less polar than the starting amino acid, can be extracted from the aqueous solution using an organic solvent such as diethyl ether.

-

Purification: The crude product obtained after solvent evaporation can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Caption: General workflow for the synthesis of this compound.

Part 3: Analytical Methodologies

The chromophoric dinitrophenyl group allows for the straightforward detection and quantification of this compound using spectrophotometric methods, most commonly in conjunction with chromatographic separation techniques.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of DNP-amino acids.[1] It is particularly useful for monitoring the progress of the synthesis reaction and for preliminary purity assessments.

Experimental Protocol:

-

Plate Preparation: Use silica gel TLC plates.

-

Spotting: Dissolve the this compound sample in a suitable solvent (e.g., ethanol) and spot it onto the baseline of the TLC plate. It is advisable to spot standards of the starting materials (dl-threonine and FDNB) alongside for comparison.

-

Development: Develop the plate in a sealed tank containing an appropriate solvent system. Common solvent systems for DNP-amino acids include mixtures of chloroform, methanol, and acetic acid.

-

Visualization: The yellow color of the DNP-threonine spot allows for direct visualization. The positions of the spots can be used to calculate the retention factor (Rf) for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the quantitative analysis and purification of this compound. Reversed-phase HPLC with UV detection is typically employed.

Optimized HPLC-UV Method (General):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is often used, starting with a higher polarity mobile phase (e.g., water/acetonitrile with an acidic modifier like trifluoroacetic acid) and gradually increasing the proportion of the organic solvent.

-

Detection: UV detection at a wavelength where the DNP group has strong absorbance (typically around 360 nm).

-

Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve prepared with known concentrations of the purified compound.

Sources

An In-Depth Technical Guide to the Synthesis of N-(2,4-Dinitrophenyl)-dl-threonine

This guide provides a comprehensive overview of the synthesis of N-(2,4-Dinitrophenyl)-dl-threonine, a dinitrophenylated amino acid derivative. Intended for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, a detailed experimental protocol, and methods for the characterization of the final product.

Introduction: The Significance of Dinitrophenylated Amino Acids

This compound belongs to the class of N-2,4-dinitrophenyl (DNP) amino acids, which have historically played a pivotal role in protein chemistry. The labeling of the N-terminal amino acid of a polypeptide with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, was a groundbreaking method developed by Frederick Sanger for sequencing proteins, for which he was awarded the Nobel Prize in Chemistry in 1958.[1] The DNP group forms a stable, colored derivative with the free amino group of an amino acid, allowing for its identification after hydrolysis of the peptide chain.[2]

Beyond protein sequencing, DNP-amino acids are valuable tools in various biochemical and biomedical research areas. They are used as haptens to elicit immune responses, in the study of enzyme activity, and as standards in chromatographic analyses.[2][3] The synthesis of specific DNP-amino acids, such as this compound, is a fundamental technique for researchers working in these fields.

The Chemistry of Dinitrophenylation: A Mechanistic Perspective

The synthesis of this compound proceeds via a nucleophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group of dl-threonine acts as a nucleophile, attacking the electron-deficient carbon atom of 1-fluoro-2,4-dinitrobenzene that is bonded to the highly electronegative fluorine atom. The two nitro groups on the benzene ring of FDNB are strongly electron-withdrawing, which further activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex. The reaction is typically carried out under mildly alkaline conditions to ensure that the amino group is in its deprotonated, more nucleophilic state.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the synthesis of DNP-amino acids, optimized for the preparation of this compound.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| dl-Threonine | ≥98% | Sigma-Aldrich |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | ≥99% | Acros Organics |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |

| Ethanol | 95% | VWR |

| Diethyl Ether | Anhydrous | J.T. Baker |

| Hydrochloric Acid (HCl) | Concentrated (37%) | EMD Millipore |

| Deionized Water | Type I | Millipore |

Step-by-Step Procedure

-

Dissolution of dl-Threonine: In a 100 mL round-bottom flask, dissolve 1.19 g (10 mmol) of dl-threonine and 2.1 g (25 mmol) of sodium bicarbonate in 40 mL of deionized water. Gently warm the mixture if necessary to aid dissolution.

-

Preparation of FDNB Solution: In a separate 50 mL beaker, dissolve 1.86 g (10 mmol) of 1-fluoro-2,4-dinitrobenzene in 20 mL of ethanol.

-

Reaction Initiation: While stirring the dl-threonine solution at room temperature, slowly add the FDNB solution dropwise over a period of 15-20 minutes.

-

Reaction Progression: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours. The solution will likely turn yellow as the DNP-threonine forms.

-

Reaction Quenching and Precipitation: After 2 hours, cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution to a pH of approximately 2 by adding concentrated hydrochloric acid dropwise. This will protonate the carboxylic acid group and cause the this compound to precipitate out of the solution as a yellow solid.

-

Isolation of the Crude Product: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Washing the Crude Product: Wash the collected solid with three 20 mL portions of cold deionized water, followed by two 15 mL portions of cold ethanol, and finally with two 15 mL portions of diethyl ether to remove any unreacted FDNB and other organic impurities.

-

Drying: Air-dry the crude product on the filter paper, and then dry it further in a desiccator under vacuum.

Purification

The crude this compound can be purified by recrystallization.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot acetone or an ethanol-water mixture.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote the formation of crystals.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃O₇ |

| Molecular Weight | 285.21 g/mol [5] |

| Appearance | Light yellow to yellow-orange powder/crystal[6] |

| Melting Point | 153.0 to 156.0 °C[6] |

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. Key expected peaks include those for the N-H stretching of the secondary amine, C-H stretching of the alkyl and aromatic groups, C=O stretching of the carboxylic acid, N-O stretching of the nitro groups, and C=C stretching of the aromatic ring.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule. The aromatic protons of the dinitrophenyl group will appear in the downfield region, while the protons of the threonine backbone will be in the upfield region.[9]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the threonine residue.[10]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound.[11]

Conclusion

The synthesis of this compound is a straightforward yet important laboratory procedure that provides a valuable tool for various applications in biochemistry and related fields. By following the detailed protocol and employing the appropriate characterization techniques, researchers can confidently prepare and verify this dinitrophenylated amino acid derivative for their specific research needs.

References

- G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262558, this compound. PubChem.

- Kainosho, M., & Ajisaka, K. (1977). Proton NMR Spectra of 2,4-Dinitrophenyl Derivatives of Amino Acids. Agricultural and Biological Chemistry, 41(5), 903-905.

- Mahdy, M. A., & Saeed, N. H. M. (n.d.). FTIR Spectrum of the prepared 2,4-Dinitrophenyl-threonine compound.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- Sanger, F. (1958). The chemistry of insulin. Nobel Lecture.

- TCI Chemicals. (n.d.). This compound.

- Creative Diagnostics. (2019, September 25). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies.

- Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.

- Levy, A. L., & Chung, D. (1955). A simplified procedure for the synthesis of 2, 4-dinitrophenyl (DNP)-amino acids. Journal of the American Chemical Society, 77(10), 2899-2900.

- Rao, K. R., & Sober, H. A. (1954). Infrared spectra of some DNP-α-amino acids. Journal of the American Chemical Society, 76(5), 1328-1331.

- ChemSrc. (n.d.). A simplified procedure for the synthesis of 2, 4-dinitrophenyl (DNP)-amino acids.

- Kaußmann, M., & Budzikiewicz, H. (1997). The investigation of N‒dinitrophenyl derivatives of amino acids by electron/chemical ionization using a particle beam interface. Journal of Mass Spectrometry, 32(1), 67-74.

- TCI Chemicals. (n.d.). This compound | 14401-07-1.

- Pathmasiri, W., & Glish, G. L. (2012). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. Journal of the American Society for Mass Spectrometry, 23(10), 1735-1743.

Sources

- 1. researchgate.net [researchgate.net]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simplified procedure for the synthesis of 2, 4-dinitrophenyl (DNP)-amino acids | Chemsrc ID:551851 [chemsrc.com]

- 5. This compound | C10H11N3O7 | CID 262558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 14401-07-1 | TCI AMERICA [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. spectrabase.com [spectrabase.com]

- 11. scispace.com [scispace.com]

An In-Depth Technical Guide to N-2,4-Dinitrophenyl-DL-threonine: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of N-2,4-Dinitrophenyl-DL-threonine (N-Dnp-DL-threonine), a critical derivative of the amino acid threonine. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, detailed synthesis protocols, analytical characterization, and key applications, grounding all information in established scientific principles.

Core Concepts: Structure and Properties of N-Dnp-DL-threonine

N-Dnp-DL-threonine is the product of a reaction between the racemic mixture of threonine (DL-threonine) and 1-fluoro-2,4-dinitrobenzene (FDNB), historically known as Sanger's reagent. This modification attaches a 2,4-dinitrophenyl (Dnp) group to the alpha-amino group of threonine, fundamentally altering its chemical properties and making it a valuable tool in bioanalytical and synthetic chemistry.

The Dnp group is a robust N-terminal protecting group, stable to the harsh conditions of acid hydrolysis that cleave peptide bonds. This stability was the cornerstone of Frederick Sanger's Nobel Prize-winning work on protein sequencing.[1] The presence of the chromophoric Dnp group also facilitates the detection and quantification of the derivatized amino acid.

Chemical Structure and Formula

The structure of N-Dnp-DL-threonine incorporates the threonine backbone with the bulky, electron-withdrawing dinitrophenyl group attached to the nitrogen atom.

-

IUPAC Name: 2-(2,4-dinitroanilino)-3-hydroxybutanoic acid[2]

-

Molecular Formula: C₁₀H₁₁N₃O₇[2]

-

Canonical SMILES: CC(C(C(=O)O)NC1=C(C=C(C=C1)[O-])[O-])O[2]

Synthesis and Purification of N-Dnp-DL-threonine

The synthesis of N-Dnp-DL-threonine is a classic example of nucleophilic aromatic substitution. The reaction, often referred to as dinitrophenylation, proceeds by the attack of the nucleophilic α-amino group of threonine on the electron-deficient aromatic ring of FDNB, displacing the fluoride ion.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-Dnp-DL-threonine.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from the established methods for the dinitrophenylation of amino acids.

Materials:

-

DL-Threonine

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol

-

6 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

Dissolution of Amino Acid: In a suitable reaction vessel, dissolve DL-threonine in an aqueous solution of sodium bicarbonate (e.g., 10 mL of a 4% w/v solution). The bicarbonate creates a mildly alkaline environment (pH ~8.5).

-

Expert Insight: The basic condition is crucial as it deprotonates the α-amino group of threonine, significantly enhancing its nucleophilicity. This allows for an efficient attack on the FDNB molecule.

-

-

Addition of Sanger's Reagent: To the stirred threonine solution, add a solution of FDNB in ethanol (e.g., 0.3 mL of FDNB in 10 mL of ethanol).[3] An excess of FDNB is used to ensure complete reaction of the amino acid.

-

Reaction: Stopper the flask and shake the mixture vigorously for approximately 2 hours at room temperature in low-light conditions.

-

Expert Insight: The Dnp group is light-sensitive, so conducting the reaction in subdued light or a foil-wrapped flask prevents potential photodegradation.

-

-

Acidification and Precipitation: After the reaction is complete, acidify the mixture by carefully adding 6 M HCl until the pH is strongly acidic (pH ~1-2). This protonates the carboxyl group of the Dnp-amino acid, causing it to precipitate out of the aqueous solution as a yellow solid.

-

Isolation of Crude Product: Collect the crude N-Dnp-DL-threonine precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.

Self-Validating Purification Protocol

Procedure:

-

Extraction: The crude product can be further purified by solvent extraction. Suspend the precipitate in water and extract it into an organic solvent like ethyl acetate. The Dnp-amino acid will move to the organic phase, while any unreacted threonine and inorganic salts will remain in the aqueous phase.[4]

-

Crystallization: Evaporate the organic solvent to obtain the crude Dnp-threonine. Recrystallize the solid from a suitable solvent system, such as an ethanol-water or acetone-water mixture, to obtain pure, yellow crystals of N-Dnp-DL-threonine.

-

Trustworthiness Check: The purity of the final product should be assessed by Thin Layer Chromatography (TLC) and melting point determination. A sharp melting point and a single spot on the TLC plate are indicators of high purity.

-

Analytical Characterization

To confirm the identity and purity of the synthesized N-Dnp-DL-threonine, a combination of spectroscopic techniques is employed.

Spectroscopic Data Summary

| Technique | Expected Observations for N-Dnp-DL-threonine |

| ¹H NMR | Complex aromatic signals for the Dnp group, and aliphatic signals for the threonine backbone. |

| ¹³C NMR | Aromatic carbons of the Dnp group and aliphatic carbons of the threonine moiety. |

| FTIR | Characteristic peaks for N-H, C=O (carboxyl), C-O, and NO₂ stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to its mass, along with predictable fragmentation patterns. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Dnp-DL-threonine.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the protons on the dinitrophenyl ring, typically in the downfield region (δ 7-9 ppm). The protons on the threonine backbone (α-CH, β-CH, and γ-CH₃) will appear in the upfield region. The coupling between these protons provides valuable connectivity information.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The six aromatic carbons of the Dnp group will have distinct chemical shifts, as will the four carbons of the threonine residue (carboxyl, α-carbon, β-carbon, and methyl carbon). A computed ¹³C NMR spectrum is available in public databases for reference.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N-Dnp-DL-threonine reveals the presence of its key functional groups. An experimental spectrum is available for reference in the SpectraBase database.[2] Key expected absorptions include:

-

A broad peak around 3300 cm⁻¹ due to O-H (hydroxyl and carboxyl) and N-H stretching.

-

A strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

-

Characteristic peaks for the NO₂ groups of the Dnp moiety, typically around 1530 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is often observed. Collision-induced dissociation (CID) of this ion can lead to characteristic fragmentation. For instance, a common fragmentation pathway for N-Dnp amino acids is the loss of CO₂ and H₂O.[6] The fragmentation of the threonine side chain itself is also well-documented, often involving the loss of water and subsequent cleavages.[7][8]

Applications in Research and Development

The unique properties of N-Dnp-DL-threonine make it a valuable reagent in several areas of biochemical research and peptide chemistry.

N-Terminal Amino Acid Sequencing

The primary and most famous application of Dnp-amino acids is in the determination of the N-terminal residue of proteins and peptides, a method pioneered by Sanger.[1] The process involves:

-

Reaction of the peptide with FDNB to label the N-terminal amino acid.

-

Complete acid hydrolysis of the peptide, which cleaves all peptide bonds but leaves the Dnp-amino acid intact.

-

Identification of the yellow Dnp-amino acid by chromatography.[4]

While largely superseded by automated Edman degradation and mass spectrometry-based methods for full-scale sequencing, the Sanger method remains a robust and historically significant technique for N-terminal identification.

Protecting Group in Peptide Synthesis

The Dnp group is also utilized as a protecting group for the imidazole side chain of histidine in solid-phase peptide synthesis (SPPS), particularly in Boc chemistry.[9] The electron-withdrawing nature of the Dnp group reduces the basicity of the imidazole ring, preventing side reactions during peptide chain elongation. The Dnp group can be removed under specific conditions, such as thiolysis with thiophenol, that do not affect other protecting groups.[9][10]

Caption: Key applications of N-Dnp-DL-threonine.

Conclusion

N-Dnp-DL-threonine, born from a foundational technique in protein chemistry, remains a relevant and illustrative compound for scientists and researchers. Its synthesis embodies a fundamental organic reaction mechanism, and its properties have been instrumental in our understanding of protein structure. While newer technologies have emerged, the principles demonstrated by the use of N-Dnp-DL-threonine in N-terminal analysis and as a protecting group continue to be integral to the fields of biochemistry and drug development. This guide provides the core technical knowledge required to synthesize, characterize, and effectively utilize this important amino acid derivative.

References

-

Butwell, F. G. W., H. D. Law, and R. W. E. Ranger. "The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis." International journal of peptide and protein research 45.2 (1995): 116-121. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 262558, N-(2,4-Dinitrophenyl)-DL-threonine." Available at: [Link]

-

Garay, Hilda E., et al. "Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly." Biotecnología Aplicada 14.3 (1997): 193-195. Available at: [Link]

-

G-Biosciences. "DNFB-Sanger's reagent for detection of free amino acids." Available at: [Link]

-

Zhou, Yifei, et al. "Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group." Nature Communications 14.1 (2023): 5779. Available at: [Link]

-

George, M., et al. "Deprotonated N-(2, 4-dinitrophenyl) amino acids undergo cyclization in solution and the gas phase." Journal of the American Society for Mass Spectrometry 22.10 (2011): 1851-1857. Available at: [Link]

-

Al-Obeidi, Fahad. "Solid phase peptide synthesis: new resin and new protecting group." (2014). Available at: [Link]

-

Chemistry Stack Exchange. "Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine)." Available at: [Link]

-

SpectraBase. "this compound - Optional[13C NMR] - Chemical Shifts." Available at: [Link]

-

Farajmand, B., and S. Bahrami. "Electron Ionization of Serine and Threonine: A Discussion about Peak Intensities." Physical Chemistry Research 4.4 (2016): 539-551. Available at: [Link]

-

Matheson, N. A. "The isolation of amino acids from mixtures as their N-2, 4-dinitrophenol derivatives. Methionine, leucine, phenylalanine, ornithine, lysine and tyrosine." Biochemical Journal 88.1 (1963): 146. Available at: [Link]

-

Biological Magnetic Resonance Data Bank. "bmse000049 L-Threonine at BMRB." Available at: [Link]

-

ResearchGate. "List of Fragmentation Products of Serine and Threonine Considering the Rearrangement, m/z." Available at: [Link]

-

Metin, Balci. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. Available at: [Link]

-

National Institute of Standards and Technology. "Threonine - NIST Chemistry WebBook." Available at: [Link]

-

Human Metabolome Database. "1H NMR Spectrum (1D, D2O, experimental) (HMDB0000167)." Available at: [Link]

-

Junk, Gregor, and Harry Svec. The Mass Spectra of the a-,Amino Acids 1. Office of Scientific and Technical Information (OSTI), 1962. Available at: [Link]

-

Wysocki, Vicki H., and Julia Laskin. Mass Spectrometry of Amino Acids and Proteins. John Wiley & Sons, 2007. Available at: [Link]

-

Pfister, K., et al. "The synthesis of DL-threonine; interconversion of DL-threonine and DL-allothreonine." Journal of the American Chemical Society 71.3 (1949): 1101-1105. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H11N3O7 | CID 262558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Threonine [webbook.nist.gov]

- 9. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

- 10. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of DNP-threonine

An In-Depth Technical Guide to the Physicochemical Properties of N-(2,4-Dinitrophenyl)-threonine

Introduction

N-(2,4-Dinitrophenyl)-threonine (DNP-threonine) is a derivatized amino acid of significant historical and practical importance in the field of biochemistry. It is formed by the reaction of threonine with 1-fluoro-2,4-dinitrobenzene (FDNB), a compound famously known as Sanger's reagent. This reaction, central to the Sanger method for protein sequencing, provided the first-ever means to elucidate the primary structure of proteins, a groundbreaking achievement that earned Frederick Sanger the Nobel Prize in Chemistry in 1958.[1] The covalent attachment of the 2,4-dinitrophenyl (DNP) group to the N-terminal amino group of a peptide or protein renders it stable to acid hydrolysis, allowing for the identification of the terminal amino acid.[1][2] This guide provides a comprehensive technical overview of the , intended for researchers, scientists, and professionals in drug development and proteomics.

Molecular Structure and Physicochemical Properties

DNP-threonine is a chiral molecule possessing two stereocenters, inherent to the threonine backbone. The covalent linkage of the bulky, electron-withdrawing dinitrophenyl group to the alpha-amino group significantly alters the physicochemical properties of the parent amino acid.

Core Molecular Attributes

The fundamental properties of DNP-threonine are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,4-dinitroanilino)-3-hydroxybutanoic acid | [3] |

| Molecular Formula | C₁₀H₁₁N₃O₇ | [3][4] |

| Molecular Weight | 285.21 g/mol | [3][4] |

| Appearance | Light yellow to orange crystalline powder | |

| Melting Point | 153.0 to 156.0 °C |

Solubility Profile

The introduction of the aromatic DNP group decreases the aqueous solubility of threonine while increasing its solubility in organic solvents. This property is crucial for its separation and purification. DNP-amino acids are generally soluble in organic solvents such as ether, ethyl acetate, and methyl ethyl ketone.[1]

Optical Activity

Chemical Properties and Reactivity

Synthesis of DNP-Threonine

The synthesis of DNP-threonine is achieved through the reaction of threonine with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) via a nucleophilic aromatic substitution mechanism. This reaction is typically carried out under mildly alkaline conditions (pH ~9) to ensure the amino group of threonine is deprotonated and thus, a potent nucleophile.[6]

Caption: Workflow for the synthesis and purification of DNP-Threonine.

Purification by Recrystallization

Further purification of DNP-threonine can be achieved by recrystallization.

Procedure:

-

Dissolve the crude DNP-threonine in a minimal amount of a hot solvent, such as an ethanol-water mixture.

-

If the solution is colored by impurities other than the yellow of the product, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration and dry them under vacuum.

Analytical Characterization

A suite of analytical techniques is used to confirm the identity and purity of DNP-threonine.

Chromatographic Analysis

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used for the separation and identification of DNP-amino acids. [7]The yellow color of DNP-threonine allows for its direct visualization on a TLC plate. For HPLC analysis, detection is typically performed using a UV-Vis detector.

UV-Visible Spectroscopy

The dinitrophenyl group is a strong chromophore, imparting a characteristic yellow color to DNP-threonine. The UV-Vis spectrum of DNP-threonine exhibits strong absorption in the ultraviolet and visible regions. While specific molar absorptivity values for DNP-threonine are not consistently reported across the literature, the absorbance is proportional to the concentration, allowing for colorimetric quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of DNP-threonine.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Aromatic Protons (DNP group): Three protons on the dinitrophenyl ring are expected to appear as distinct signals in the downfield region (δ 7.0-9.0 ppm), with characteristic coupling patterns.

-

α-Proton (Threonine): The proton attached to the α-carbon of the threonine backbone will be shifted downfield due to the electron-withdrawing effect of the DNP group and the carboxyl group.

-

β-Proton (Threonine): The proton on the β-carbon, adjacent to the hydroxyl group, will show coupling to both the α-proton and the methyl protons.

-

γ-Methyl Protons (Threonine): The methyl group protons will appear as a doublet in the upfield region.

-

NH Proton: The proton on the amino group linked to the DNP ring will appear as a downfield signal.

-

OH Protons: The hydroxyl and carboxylic acid protons will be visible as broad signals, and their chemical shifts can be concentration and temperature-dependent.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

Aromatic Carbons (DNP group): Six distinct signals are expected for the carbons of the dinitrophenyl ring.

-

Carbonyl Carbon (Threonine): The carboxylic acid carbon will appear in the highly deshielded region (δ 170-180 ppm).

-

α-Carbon (Threonine): The carbon attached to the DNP-amino group will be in the range of δ 50-60 ppm.

-

β-Carbon (Threonine): The carbon bearing the hydroxyl group will be in the range of δ 60-70 ppm.

-

γ-Methyl Carbon (Threonine): The methyl carbon will be in the upfield region (δ ~20 ppm).

Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the molecular weight of DNP-threonine and for obtaining structural information through fragmentation analysis.

Expected Fragmentation Pattern:

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): A prominent peak corresponding to the molecular weight of DNP-threonine (285.21 g/mol ) is expected.

-

Loss of Water (-18 Da): Fragmentation involving the loss of a water molecule from the hydroxyl group of the threonine side chain is likely.

-

Loss of COOH or CO₂ (-45 or -44 Da): Decarboxylation of the carboxylic acid group is a common fragmentation pathway for amino acids.

-

Fragmentation of the DNP group: Characteristic fragments corresponding to the dinitrophenyl moiety will be observed.

-

Cleavage of the threonine side chain.

Applications in Research and Drug Development

The primary application of DNP-threonine has been in protein sequencing using the Sanger method. [1]By identifying the DNP-amino acid released after hydrolysis of a DNP-derivatized peptide, the N-terminal residue can be determined. While largely superseded by automated Edman degradation and mass spectrometry-based proteomics for large-scale sequencing, the Sanger method remains a valuable educational tool and can be used for specific applications.

Conclusion

N-(2,4-Dinitrophenyl)-threonine is a molecule of immense importance in the history of protein chemistry. Its synthesis and properties, particularly the stability of the DNP-amino bond to acid hydrolysis, were instrumental in the development of the first methods for protein sequencing. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its application in biochemical research and for appreciating the foundational principles of protein analysis.

References

Sources

- 1. 1-Fluoro-2,4-dinitrobenzene - Wikiwand [wikiwand.com]

- 2. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 3. N-(2,4-Dinitrophenyl)-DL-threonine | C10H11N3O7 | CID 262558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 6. A simplified procedure for the synthesis of 2, 4-dinitrophenyl (DNP)-amino acids | Chemsrc ID:551851 [chemsrc.com]

- 7. hplc.eu [hplc.eu]

An In-Depth Technical Guide to N-(2,4-Dinitrophenyl)-dl-threonine: Synthesis, Analysis, and Applications

This guide provides a comprehensive technical overview of N-(2,4-Dinitrophenyl)-dl-threonine, a critical derivative in biochemical analysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry, synthesis, and analytical applications of this compound, with a focus on the underlying principles that govern its utility.

Introduction: The Significance of Dinitrophenylation in Amino Acid Analysis

The derivatization of amino acids is a cornerstone of proteomics and analytical biochemistry. The introduction of a chromophoric or fluorophoric tag allows for the sensitive detection and quantification of these fundamental building blocks of life. One of the earliest and most impactful methods for this purpose was the use of 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent.[1] This reagent reacts with the free amino groups of amino acids and peptides to form stable, yellow-colored 2,4-dinitrophenyl (DNP) derivatives.

This compound is the specific product of the reaction between dl-threonine and Sanger's reagent. Its study and application are pivotal for understanding protein structure and for the quantitative analysis of amino acids in various biological matrices. This guide will provide a detailed exploration of its molecular characteristics, a robust protocol for its synthesis, and a validated method for its analysis.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.

| Property | Value | Source |

| Molecular Weight | 285.21 g/mol | [2] |

| Molecular Formula | C₁₀H₁₁N₃O₇ | [2] |

| IUPAC Name | 2-(2,4-dinitroanilino)-3-hydroxybutanoic acid | [2] |

| CAS Number | 14401-07-1 | |

| Appearance | Light yellow to yellow to orange powder/crystal | |

| Melting Point | 153.0 to 156.0 °C |

The Chemistry of Synthesis: A Nucleophilic Aromatic Substitution

The formation of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[3] This reaction is distinct from the more common electrophilic aromatic substitution that benzene and its derivatives typically undergo.

The Underlying Mechanism

In the SNAr mechanism, the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. In the case of Sanger's reagent, the two nitro groups (-NO₂) at the ortho and para positions to the fluorine atom serve this purpose.[4] These groups activate the ring towards attack by a nucleophile.

The reaction proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The deprotonated amino group of threonine, acting as a potent nucleophile, attacks the carbon atom bearing the fluorine atom on the dinitrophenyl ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups.[3][5]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group. This results in the formation of a stable C-N bond between the threonine molecule and the dinitrophenyl group.

Caption: The SNAr mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis and Purification

This protocol provides a detailed, self-validating procedure for the synthesis and purification of this compound. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Reagents

-

dl-Threonine

-

1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), 2 M

-

Distilled water

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., chloroform:methanol:acetic acid, 85:10:5)

Step-by-Step Synthesis Procedure

-

Dissolution of Threonine: In a 100 mL round-bottom flask, dissolve 1.19 g (10 mmol) of dl-threonine in 20 mL of a 5% (w/v) aqueous solution of sodium bicarbonate.

-

Rationale: The reaction is carried out under mildly alkaline conditions (pH ~8-9) to deprotonate the amino group of threonine, thereby increasing its nucleophilicity.[6]

-

-

Addition of Sanger's Reagent: In a separate beaker, dissolve 1.86 g (10 mmol) of FDNB in 20 mL of ethanol. Add this solution dropwise to the stirring threonine solution over 15 minutes.

-

Rationale: Ethanol is used as a co-solvent to dissolve the largely non-polar FDNB. A dropwise addition helps to control the reaction rate and minimize side reactions.

-

-

Reaction Incubation: Stopper the flask and stir the mixture at room temperature for 2 hours. The solution will turn yellow as the DNP-threonine is formed.

-

Rationale: A 2-hour reaction time at room temperature is generally sufficient for the reaction to proceed to completion. The progress can be monitored by TLC.

-

-

Reaction Quenching and Acidification: After the reaction is complete, transfer the solution to a separatory funnel. Acidify the solution to approximately pH 2 by the dropwise addition of 2 M HCl.

-

Rationale: Acidification protonates the carboxyl group of the DNP-threonine, making it less soluble in the aqueous phase and facilitating its extraction into an organic solvent. It also neutralizes any remaining sodium bicarbonate.

-

-

Extraction of DNP-Threonine: Extract the acidified solution three times with 30 mL portions of diethyl ether. Combine the organic extracts.

-

Rationale: Diethyl ether is a suitable organic solvent for extracting the relatively non-polar DNP-threonine from the aqueous phase. Multiple extractions ensure a high yield.

-

-

Washing and Drying: Wash the combined ether extracts with two 20 mL portions of distilled water to remove any remaining acid and inorganic salts. Dry the ether layer over anhydrous sodium sulfate.

-

Rationale: Washing removes water-soluble impurities. Anhydrous sodium sulfate is a drying agent that removes residual water from the organic phase.

-

-

Solvent Evaporation and Recrystallization: Filter off the sodium sulfate and evaporate the diethyl ether under reduced pressure using a rotary evaporator. Recrystallize the resulting yellow solid from an ethanol-water mixture to obtain pure this compound.

-

Rationale: Rotary evaporation efficiently removes the volatile solvent. Recrystallization is a purification technique that yields a highly pure crystalline product.

-

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of DNP-amino acids.[7] The method described below is a robust starting point for the analysis of this compound.

HPLC System and Conditions

| Parameter | Specification |

| HPLC System | A standard HPLC system with a UV-Vis detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 20% B to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 340 nm |

| Injection Volume | 10 µL |

Sample Preparation

-

Standard Solution: Prepare a stock solution of the synthesized and purified this compound in the initial mobile phase (80% A: 20% B) at a concentration of 1 mg/mL.

-

Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Unknown Samples: Dissolve the sample containing this compound in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

Rationale for Methodological Choices

-

Reversed-Phase C18 Column: The non-polar DNP-threonine will be retained on the non-polar stationary phase of the C18 column, allowing for its separation from more polar components.

-

Acetonitrile/Water Mobile Phase: This is a common mobile phase system for reversed-phase chromatography, providing good separation efficiency for a wide range of compounds.

-

Trifluoroacetic Acid (TFA): TFA is an ion-pairing agent that improves peak shape by minimizing tailing of acidic analytes like DNP-threonine.

-

Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (acetonitrile) allows for the efficient elution of compounds with varying polarities.

-

UV Detection at 340 nm: The dinitrophenyl group has a strong absorbance in the UV region, allowing for sensitive detection at this wavelength.[8]

Applications in Research and Development

The primary application of this compound, and DNP-amino acids in general, is in the N-terminal analysis of proteins and peptides.[1] This technique, pioneered by Frederick Sanger in his work on insulin, was instrumental in the early days of protein sequencing.[6] Although now largely superseded by automated Edman degradation and mass spectrometry, the Sanger method remains a valuable educational tool and can still be used for specific applications.

Beyond protein sequencing, DNP-amino acids are used as standards in chromatographic method development and as intermediates in the synthesis of more complex molecules.

Conclusion

This compound is more than just a chemical compound; it represents a key chapter in the history of biochemistry and continues to be a relevant tool for modern researchers. A thorough understanding of its synthesis, based on the principles of nucleophilic aromatic substitution, and its analysis by techniques such as HPLC, empowers scientists to utilize this molecule to its full potential. The protocols and explanations provided in this guide are intended to serve as a solid foundation for the successful application of this compound in a variety of research settings.

References

-

NPTEL. Nucleophilic Aromatic Substitution. [Link]

-

D'Aniello, A., et al. (2012). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Amino Acids, 43(4), 1837-1846. [Link]

-

G-Biosciences. DNFB-Sanger's reagent for detection of free amino acids. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

PubChem. This compound. [Link]

-

Filo. In Section 17-12 A, we saw that the Sanger reagent, 2,4 -. [Link]

-

Rahayu, Y. Y. S., & Abdul, R. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-11. [Link]

-

ResearchGate. Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. [Link]

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. This compound | C10H11N3O7 | CID 262558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. academic.oup.com [academic.oup.com]

- 7. An improved method of separating amino acids as N-2,4-dinitrophenyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Solubility of N-(2,4-Dinitrophenyl)-dl-threonine

Abstract: This technical guide provides a comprehensive overview of the solubility of this compound (DNP-DL-threonine). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound, offers a predictive solubility profile, and presents a detailed, field-proven experimental protocol for its quantitative determination. By integrating fundamental physicochemical principles with practical, step-by-step guidance, this guide serves as an essential resource for the accurate characterization of DNP-DL-threonine's solubility, a critical parameter in analytical method development, biochemical assays, and pharmaceutical research.

Introduction to this compound

This compound is a derivative of the essential amino acid DL-threonine.[1] The covalent attachment of the 2,4-dinitrophenyl (DNP) group to the alpha-amino group of threonine renders the molecule intensely yellow, a property historically exploited for the chromatographic identification and quantification of amino acids and peptides. The DNP group significantly alters the physicochemical properties of the parent amino acid, most notably its solubility. Understanding the solubility of DNP-DL-threonine is paramount for its effective use in various applications, including as an analytical standard, in peptide sequencing, and in the study of protein structure and function.

The molecular structure of this compound, with its combination of a polar amino acid backbone and a bulky, aromatic DNP group, presents a unique solubility profile that is highly dependent on the nature of the solvent.

Theoretical Principles Governing Solubility

The solubility of a compound is a thermodynamic equilibrium between the solid state and the dissolved state in a given solvent at a specific temperature and pressure.[2] For this compound, several key molecular features dictate its solubility:

-

The DL-Threonine Backbone: This portion of the molecule contains a carboxylic acid group and a hydroxyl group, both of which are capable of hydrogen bonding with polar solvents. The carboxylic acid group can also be deprotonated to form a carboxylate anion, significantly increasing its solubility in aqueous solutions at neutral to alkaline pH.

-

The 2,4-Dinitrophenyl (DNP) Group: This is a large, relatively non-polar aromatic group. Its presence generally decreases solubility in polar solvents like water and increases solubility in organic solvents. The two nitro groups are electron-withdrawing, making the aromatic ring electron-deficient.

-

Overall Molecular Polarity: The molecule possesses both polar (carboxyl, hydroxyl, nitro groups) and non-polar (aromatic ring, methyl group) regions, making it amphiphilic to some extent. Its solubility will be maximized in solvents that can effectively solvate both of these regions.

-

pH: For aqueous solutions, pH is a critical determinant of solubility. In acidic conditions, the carboxylic acid will be protonated, reducing its polarity. As the pH increases above the pKa of the carboxylic acid, it will deprotonate to the more soluble carboxylate form.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution.[3][4] For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[3][4]

Diagram: Influence of Molecular Structure on Solubility

Caption: Key structural features of DNP-DL-threonine and their influence on solubility.

Predicted Solubility Profile

While experimental data for this compound is scarce, a qualitative solubility profile can be predicted based on its structure and the principle of "like dissolves like".

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene | Very Low | The polar threonine backbone will have very poor interactions with non-polar solvents. |

| Moderately Polar Aprotic | Dichloromethane, Ethyl Acetate | Low to Moderate | These solvents may offer some interaction with the DNP group, but may not be polar enough to effectively solvate the carboxyl and hydroxyl groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the hydroxyl and carboxyl groups and can interact favorably with the DNP group. |

| Polar Protic | Methanol, Ethanol | Moderate | These alcohols can act as both hydrogen bond donors and acceptors, allowing for good interaction with the threonine portion. The DNP group may limit overall solubility compared to the parent amino acid. |

| Aqueous (Acidic, pH < 2) | 0.1 M HCl | Low | The carboxylic acid group will be fully protonated, reducing the molecule's overall polarity and its ability to form strong ionic interactions with water. |

| Aqueous (Neutral, pH ~7) | Water, Phosphate Buffer | Low to Moderate | The carboxylic acid will be deprotonated to the more soluble carboxylate form. However, the hydrophobic DNP group will limit solubility in pure water. |

| Aqueous (Alkaline, pH > 9) | 0.1 M NaOH | High | The carboxylic acid will be fully deprotonated, maximizing ionic interactions with water. |

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[5][6] This protocol is adapted from the United States Pharmacopeia (USP) General Chapter <1236> Solubility Measurements.[5][6][7][8][9]

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Step-by-Step Protocol

A. Materials and Equipment

-

This compound (solid)

-

Selected solvents of interest (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pipettes

-

Volumetric flasks

-

UV-Vis Spectrophotometer or HPLC system

B. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. An amount that ensures a visible excess of solid remains at the end of the experiment is sufficient.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a speed sufficient to keep the solid suspended (e.g., 150 rpm) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

-

Filter the suspension using a chemical-resistant syringe filter.

-

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant or filtrate.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. The DNP group's strong absorbance in the UV-Visible spectrum makes spectrophotometry a convenient choice.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of DNP-DL-threonine, or HPLC-UV) to determine the concentration of the dissolved compound. A standard calibration curve must be prepared in the same solvent matrix.

C. Self-Validation and Trustworthiness

-

Attainment of Equilibrium: To ensure that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are consistent.[5]

-

Purity of Materials: The purity of both the solute and the solvent must be confirmed to ensure accurate results.[10]

-

Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is temperature-dependent.[11]

-

Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Data Analysis and Reporting

The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results should be reported in standard units such as mg/mL or mol/L. It is crucial to specify the temperature at which the measurement was performed.

For a comprehensive understanding, it is recommended to determine the solubility in a range of solvents with varying polarities and in aqueous buffers across a relevant pH range. This data can be presented in a table or as a solubility profile graph.

Conclusion

While specific solubility data for this compound is not widely published, a thorough understanding of its molecular structure allows for a reliable prediction of its solubility behavior. This guide provides the theoretical framework and a detailed, authoritative experimental protocol for researchers to accurately determine the solubility of this important amino acid derivative. The application of the standardized shake-flask method, coupled with rigorous experimental controls, will yield high-quality, reproducible data essential for advancing research and development in the life sciences.

References

-

United States Pharmacopeia. General Chapter <1236> Solubility Measurements. USP-NF. Available at: [Link]

-

United States Pharmacopeia. General Chapter <1236> Solubility Measurements (Abstract). USP-NF. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Available at: [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Available at: [Link]

-

ECA Academy. USP: Proposed Addition to Chapter <1236> Solubility Measurements. Available at: [Link]

-

JoVE. Solubility - Concept. Available at: [Link]

-

SlideShare. solubility experimental methods.pptx. Available at: [Link]

-

Atomic Spin. Making Diagrams with graphviz. Available at: [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

Chemistry LibreTexts. Solubility. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Wikipedia. Solubility. Available at: [Link]

-

PubChemLite. This compound (C10H11N3O7). Available at: [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

-

NCBI Bookshelf. Biochemistry, Dissolution and Solubility - StatPearls. Available at: [Link]

Sources

- 1. This compound | C10H11N3O7 | CID 262558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Solubility [chem.fsu.edu]